11beta-Hydroperoxy Dienogest
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Overview
Description
11beta-Hydroperoxy Dienogest, also known as (11beta,17alpha)-11-Hydroperoxy-17-hydroxy-3-oxo-19-norpregna-4,9-diene-21-nitrile, is a biochemical compound with the molecular formula C20H25NO4 and a molecular weight of 343.42 g/mol . This compound is primarily used in proteomics research and is not intended for diagnostic or therapeutic use .
Preparation Methods
The synthesis of 11beta-Hydroperoxy Dienogest involves several steps, starting from dienogest. The synthetic route typically includes the hydroperoxidation of dienogest at the 11beta position. The reaction conditions often involve the use of hydrogen peroxide (H2O2) as the oxidizing agent in the presence of a suitable catalyst .
Chemical Reactions Analysis
11beta-Hydroperoxy Dienogest undergoes various chemical reactions, including:
Oxidation: The hydroperoxy group can be further oxidized to form different oxidation products.
Reduction: The hydroperoxy group can be reduced to a hydroxyl group using reducing agents like sodium borohydride (NaBH4).
Substitution: The hydroperoxy group can be substituted with other functional groups under specific conditions.
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
11beta-Hydroperoxy Dienogest has several scientific research applications:
Mechanism of Action
The mechanism of action of 11beta-Hydroperoxy Dienogest is not well-documented. as a derivative of dienogest, it likely interacts with similar molecular targets. Dienogest acts as an agonist at the progesterone receptor with weak affinity but has a potent progestagenic effect in the endometrium, causing endometrial atrophy after prolonged use . It also exhibits antiandrogenic effects .
Comparison with Similar Compounds
11beta-Hydroperoxy Dienogest can be compared with other similar compounds, such as:
Dienogest: The parent compound, used primarily as a contraceptive and in the treatment of endometriosis.
Dienogest Impurity K (11S-Isomer): Another impurity of dienogest with similar chemical properties.
The uniqueness of this compound lies in its specific hydroperoxy group at the 11beta position, which imparts distinct chemical reactivity and potential biological effects .
Properties
Molecular Formula |
C20H25NO4 |
---|---|
Molecular Weight |
343.4 g/mol |
IUPAC Name |
2-(11-hydroperoxy-17-hydroxy-13-methyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl)acetonitrile |
InChI |
InChI=1S/C20H25NO4/c1-19-11-17(25-24)18-14-5-3-13(22)10-12(14)2-4-15(18)16(19)6-7-20(19,23)8-9-21/h10,15-17,23-24H,2-8,11H2,1H3 |
InChI Key |
RLOFVNFCBUJNAR-UHFFFAOYSA-N |
Canonical SMILES |
CC12CC(C3=C4CCC(=O)C=C4CCC3C1CCC2(CC#N)O)OO |
Origin of Product |
United States |
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